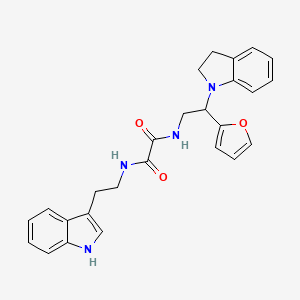

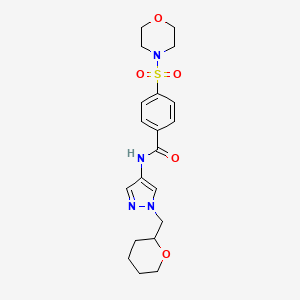

1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid

Übersicht

Beschreibung

“1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis and functionalization have been reviewed in several publications .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidine derivatives, including biphenylpiperidine-4-carboxylic acid, serve as essential building blocks in drug development. Researchers have investigated their potential as scaffolds for novel drugs. The compound’s structural features can be modified to enhance bioavailability, target specificity, and pharmacokinetics. For instance, modifications at the biphenyl or piperidine positions can lead to improved drug candidates .

Anticancer Agents

Studies have explored the antitumor properties of piperidine derivatives. Biphenylpiperidine-4-carboxylic acid may exhibit cytotoxic effects against cancer cells. Researchers investigate its mechanism of action, selectivity, and potential synergy with other anticancer agents. Preclinical studies and computational modeling provide insights into its efficacy .

Antiviral and Antimalarial Activity

The piperidine scaffold has shown promise in combating viral infections. Researchers have synthesized derivatives with antiviral activity against specific viruses. Additionally, the compound’s potential as an antimalarial agent warrants investigation. Understanding its interactions with relevant biological targets is crucial for drug discovery .

Antimicrobial and Antifungal Properties

Biphenylpiperidine-4-carboxylic acid derivatives may possess antimicrobial and antifungal properties. These compounds could be explored as alternatives to existing antibiotics or antifungal agents. Researchers evaluate their efficacy against various pathogens, including drug-resistant strains .

Anti-Inflammatory Agents

Inflammation plays a central role in various diseases. Piperidine-based compounds, including biphenylpiperidine-4-carboxylic acid, have been investigated for their anti-inflammatory potential. Understanding their interactions with inflammatory pathways and cellular targets informs drug design .

Neurological Disorders

Given the central nervous system’s complexity, researchers explore piperidine derivatives for neuroprotective and neuroregenerative effects. Biphenylpiperidine-4-carboxylic acid may modulate neurotransmitter systems, influence neuronal survival, or mitigate neurodegenerative processes. These studies contribute to our understanding of its therapeutic potential .

Wirkmechanismus

Target of Action

The primary target of 1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. By acting as a partial agonist, the compound can modulate the receptor’s activity, influencing the transmission of nerve signals .

Mode of Action

The compound interacts with its target, the GABA A receptor, by binding to it and modulating its activity . This interaction can lead to changes in the receptor’s conformation, affecting its ability to bind to its natural ligand, GABA . As a result, the compound can influence the receptor’s function and the transmission of nerve signals .

Biochemical Pathways

The compound’s action on the GABA A receptor can affect various biochemical pathways. Primarily, it can influence the GABAergic pathway , which is involved in inhibitory neurotransmission . By modulating the activity of the GABA A receptor, the compound can affect the balance between inhibitory and excitatory signals in the nervous system .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmission. By acting as a partial agonist at the GABA A receptor, the compound can modulate inhibitory neurotransmission, potentially affecting various neurological processes .

Zukünftige Richtungen

The future directions for “1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications in the pharmaceutical industry . The development of new methods for the synthesis of substituted piperidines is an ongoing area of research .

Eigenschaften

IUPAC Name |

1-(4-phenylbenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18(20-12-10-17(11-13-20)19(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,17H,10-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABASQJONDKFTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Biphenyl-4-ylcarbonyl)piperidine-4-carboxylic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B2846974.png)

![4-(2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2846979.png)

![4-((4-nitrobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2846980.png)

![3-Chloro-2-[(piperidin-3-yl)methoxy]pyridine dihydrochloride](/img/structure/B2846985.png)

![Methyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2846988.png)

![N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2846990.png)

![(2E)-3-(furan-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2846991.png)

![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)